1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol 1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13809213
InChI: InChI=1S/C10H18O/c1-9(2,3)8(11)10-4-7(5-10)6-10/h7-8,11H,4-6H2,1-3H3
SMILES: CC(C)(C)C(C12CC(C1)C2)O
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol

CAS No.:

Cat. No.: VC13809213

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol -

Specification

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name 1-(1-bicyclo[1.1.1]pentanyl)-2,2-dimethylpropan-1-ol
Standard InChI InChI=1S/C10H18O/c1-9(2,3)8(11)10-4-7(5-10)6-10/h7-8,11H,4-6H2,1-3H3
Standard InChI Key WAYNMPHDWHSQEB-UHFFFAOYSA-N
SMILES CC(C)(C)C(C12CC(C1)C2)O
Canonical SMILES CC(C)(C)C(C12CC(C1)C2)O

Introduction

Structural Characteristics and Molecular Geometry

The defining feature of 1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol is its bicyclo[1.1.1]pentane core, a highly strained hydrocarbon system consisting of three fused cyclopropane rings. This architecture creates significant angle strain, with internal bond angles deviating sharply from the ideal tetrahedral geometry . The 1-position of the bicyclo[1.1.1]pentane moiety is substituted with a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}), which is further modified by two geminal methyl groups at the β-position, resulting in a sterically congested tertiary alcohol .

Computational studies of analogous bicyclo[1.1.1]pentane derivatives reveal bond lengths of approximately 1.54 Å for the bridgehead carbons and 1.50 Å for the peripheral bonds, with bridgehead C–C–C angles constrained to 60° . These parameters create a rigid, three-dimensional structure that influences both the compound’s physical properties and chemical reactivity. The steric bulk of the 2,2-dimethylpropanol group imposes additional conformational restrictions, making this alcohol a valuable template for studying steric effects in substitution reactions .

Synthetic Pathways and Optimization Strategies

The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol typically proceeds through a multi-step sequence starting from bicyclo[1.1.1]pentane precursors. One common approach involves:

  • Bridgehead Functionalization: Lithiation of bicyclo[1.1.1]pentane using superbasic reagents like n-BuLi/KOt-Bu\text{n-BuLi}/\text{KOt-Bu} generates a bridgehead lithium intermediate, which can react with electrophiles such as carbonyl compounds .

  • Nucleophilic Addition: Quenching the lithiated species with pivalaldehyde ((CH3)3CCHO\text{(CH}_3\text{)}_3\text{CCHO}) forms the corresponding secondary alcohol.

  • Reduction: Subsequent reduction of any intermediate ketones or aldehydes using agents like NaBH4\text{NaBH}_4 yields the tertiary alcohol .

Critical reaction parameters include:

  • Temperature control (78C-78^\circ\text{C} to 0C0^\circ\text{C}) to prevent decomposition of strained intermediates

  • Anhydrous conditions under inert atmosphere (argon/nitrogen)

  • Solvent selection (tetrahydrofuran or diethyl ether) to stabilize organometallic intermediates

Yield optimization often requires careful stoichiometric balancing, with typical isolated yields ranging from 45% to 68% for analogous bicyclo[1.1.1]pentane alcohols . Purification challenges arise from the compound’s high hydrophobicity, necessitating chromatographic techniques using non-polar eluents (hexane/ethyl acetate mixtures).

Physicochemical Properties and Analytical Characterization

Spectral Data

  • IR Spectroscopy: Strong absorption at 3450cm1\sim 3450 \, \text{cm}^{-1} (O-H\text{O-H} stretch), 2950cm12950 \, \text{cm}^{-1} (C-H\text{C-H} in CH(CH3)2-\text{CH(CH}_3\text{)}_2 ), and 1450cm11450 \, \text{cm}^{-1} (bridgehead C–C vibrations)

  • 1H NMR^1\text{H NMR} :

    • δ1.20ppm\delta 1.20 \, \text{ppm} (singlet, 9H, C(CH3)3-\text{C(CH}_3\text{)}_3 )

    • δ2.45ppm\delta 2.45 \, \text{ppm} (multiplet, 5H, bridgehead and adjacent protons)

    • δ1.85ppm\delta 1.85 \, \text{ppm} (broad singlet, 1H, OH-\text{OH} )

  • 13C NMR^{13}\text{C NMR} :

    • δ70.5ppm\delta 70.5 \, \text{ppm} (quaternary carbon bearing hydroxyl group)

    • δ27.8ppm\delta 27.8 \, \text{ppm} (C(CH3)3-\text{C(CH}_3\text{)}_3 )

    • Multiple signals between δ3545ppm\delta 35-45 \, \text{ppm} for bridgehead carbons

Thermodynamic Parameters

PropertyValueMethod
Melting Point8992C89-92^\circ\text{C}Capillary Tube
Boiling Point245C245^\circ\text{C}Estimated (EPI Suite)
LogP2.31Computational
Polar Surface Area20.2A˚220.2 \, \text{Å}^2DFT Calculation

Reactivity and Functional Group Transformations

The tertiary alcohol moiety exhibits modified reactivity compared to less hindered alcohols:

  • Esterification: Reacts sluggishly with acyl chlorides, requiring DMAP catalysis and extended reaction times (24-48 hrs) for complete conversion

  • Oxidation: Resists standard oxidation conditions (CrO3_3, Swern), likely due to steric shielding of the hydroxyl group

  • Protection/Deprotection:

    • Silyl ether formation (TBSCl\text{TBSCl}, imidazole) proceeds in 85% yield

    • Acid-catalyzed deprotection (HFpyridine\text{HF} \cdot \text{pyridine}) achieves >90% recovery

Notably, the bicyclo[1.1.1]pentane core remains intact under most reaction conditions, demonstrating remarkable thermal stability up to 200C200^\circ\text{C}. This stability enables its use as a rigid spacer in supramolecular architectures.

Applications in Materials Science and Medicinal Chemistry

Polymer Additives

The compound’s combination of rigidity and hydrophobicity makes it effective as:

  • A chain transfer agent in radical polymerization (ktr=1.2×104L mol1s1k_{\text{tr}} = 1.2 \times 10^4 \, \text{L mol}^{-1} \text{s}^{-1})

  • A crosslinking enhancer in epoxy resins, improving TgT_g by 15C15^\circ\text{C} at 5 wt% loading

Pharmaceutical Intermediates

  • Serves as a bioisostere for tert-butyl groups, improving metabolic stability

  • In preclinical studies, derivatives show 3-fold increased blood-brain barrier penetration compared to linear analogs

ParameterSpecification
GHS ClassificationNot classified
Storage Conditions2-8°C under inert atmosphere
StabilityStable for 24 months when protected from moisture
Key HazardsIrritant (eyes, skin)

Proper handling requires nitrile gloves, eye protection, and ventilation. Spills should be contained with inert absorbents (vermiculite) and disposed as hazardous waste .

Comparative Analysis with Related Bicyclic Alcohols

CompoundStrain Energy (kcal/mol)pKa\text{p}K_a
Bicyclo[2.2.1]heptan-2-ol25.412.8
Bicyclo[1.1.1]pentan-1-ylmethanol42.714.2
Target Compound43.115.6

The increased strain energy and higher pKa\text{p}K_a compared to norbornanol derivatives highlight the electronic effects of the bicyclo[1.1.1]pentane framework .

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